molecular formula CH4N2S B029094 Thiourea-13C,15N2 CAS No. 285977-83-5

Thiourea-13C,15N2

Cat. No.: B029094
CAS No.: 285977-83-5
M. Wt: 79.1 g/mol
InChI Key: UMGDCJDMYOKAJW-VMIGTVKRSA-N
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Description

Thiourea-13C,15N2 is an isotopically labeled form of thiourea, where the carbon and nitrogen atoms are enriched with the isotopes carbon-13 and nitrogen-15, respectively. This compound has the molecular formula H2N13CS15NH2 and a molecular weight of 79.10 g/mol . It is primarily used in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea-13C,15N2 typically involves the reaction of isotopically labeled ammonium thiocyanate (NH4SCN) with isotopically labeled ammonia (NH3). The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes carbon-13 and nitrogen-15 into the thiourea molecule. The general reaction can be represented as:

NH4SCN+NH3H2N13CS15NH2NH4SCN + NH3 \rightarrow H2N13CS15NH2 NH4SCN+NH3→H2N13CS15NH2

The reaction is usually performed in an aqueous medium at a temperature range of 50-70°C, followed by crystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to ensure the final product’s isotopic purity and chemical purity. The production process is optimized for yield and cost-effectiveness, making it suitable for large-scale applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Thiourea-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.

    Reduction: It can be reduced to form thiocyanate or other related compounds.

    Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines (NH2R) are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Thiourea-13C,15N2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The non-labeled form of thiourea with the molecular formula H2NCSNH2.

    Urea-13C,15N: An isotopically labeled form of urea with the molecular formula H2N13CO15NH2.

    Glycine-1-13C,15N: An isotopically labeled form of glycine with the molecular formula H2N13CH2COOH.

Uniqueness

Thiourea-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in studies requiring precise tracking of carbon and nitrogen atoms in complex biochemical processes .

Properties

IUPAC Name

bis(15N)(azanyl)(113C)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=S)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583986
Record name (~13~C,~15~N_2_)Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285977-83-5
Record name (~13~C,~15~N_2_)Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-83-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
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melamine thiourea formaldehyde
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
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146 g
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Quantity
1 L
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solvent
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Synthesis routes and methods III

Procedure details

(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester (100 mg; see example 1) was dissolved in 2 ml of acetonitrile, thiourea (23 mg) was added, and the mixture was refluxed under a nitrogen atmosphere for 20 hours. Solvent was then removed in vacuo and the residue was worked into a hygroscopic powder by triturating several times with anhydrous ether yielding (S)-[2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1-azetidinyl]phosphonic acid, methyl ester, thiuronium salt.
Name
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
Quantity
100 mg
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reactant
Reaction Step One
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2 mL
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solvent
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23 mg
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reactant
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Synthesis routes and methods IV

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
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Synthesis routes and methods V

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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